Cas no 55794-85-9 (N-butyl-3-methylcyclohexan-1-amine)

N-butyl-3-methylcyclohexan-1-amine 化学的及び物理的性質
名前と識別子
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- N-butyl-3-methylcyclohexan-1-amine
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- MDL: MFCD11142445
N-butyl-3-methylcyclohexan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-225052-0.05g |
N-butyl-3-methylcyclohexan-1-amine |
55794-85-9 | 95% | 0.05g |
$69.0 | 2024-06-20 | |
Enamine | EN300-225052-0.1g |
N-butyl-3-methylcyclohexan-1-amine |
55794-85-9 | 95% | 0.1g |
$105.0 | 2024-06-20 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000200712-5g |
N-butyl-3-methylcyclohexan-1-amine |
55794-85-9 | 95+% | 5g |
¥10530.00 | 2023-09-15 | |
Enamine | EN300-225052-0.5g |
N-butyl-3-methylcyclohexan-1-amine |
55794-85-9 | 95% | 0.5g |
$284.0 | 2024-06-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8090-10G |
N-butyl-3-methylcyclohexan-1-amine |
55794-85-9 | 95% | 10g |
¥ 8,276.00 | 2023-04-13 | |
Enamine | EN300-225052-10.0g |
N-butyl-3-methylcyclohexan-1-amine |
55794-85-9 | 95% | 10.0g |
$1654.0 | 2024-06-20 | |
1PlusChem | 1P01ANAD-100mg |
N-butyl-3-methylcyclohexan-1-amine |
55794-85-9 | 95% | 100mg |
$152.00 | 2025-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8090-10g |
N-butyl-3-methylcyclohexan-1-amine |
55794-85-9 | 95% | 10g |
¥8126.0 | 2024-04-18 | |
A2B Chem LLC | AV75557-1g |
N-butyl-3-methylcyclohexan-1-amine |
55794-85-9 | 95% | 1g |
$441.00 | 2024-04-19 | |
A2B Chem LLC | AV75557-500mg |
N-butyl-3-methylcyclohexan-1-amine |
55794-85-9 | 95% | 500mg |
$334.00 | 2024-04-19 |
N-butyl-3-methylcyclohexan-1-amine 関連文献
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1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
N-butyl-3-methylcyclohexan-1-amineに関する追加情報
N-butyl-3-methylcyclohexan-1-amine: A Comprehensive Overview
N-butyl-3-methylcyclohexan-1-amine, also known by its CAS number 55794-85-9, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a cyclohexane ring with an amino group and a butyl substituent. The presence of these functional groups imparts the compound with distinctive chemical properties, making it suitable for a wide range of applications.
The molecular structure of N-butyl-3-methylcyclohexan-1-amine is a key factor in its chemical behavior. The cyclohexane ring provides a rigid framework, while the amino group (-NH2) and the butyl chain (-C4H9) contribute to its reactivity and solubility. Recent studies have highlighted the importance of such structures in catalysis, where the combination of steric and electronic effects can enhance reaction efficiency. For instance, researchers have explored the use of this compound as a ligand in transition metal catalysts, demonstrating its potential in asymmetric synthesis and other advanced chemical processes.
In terms of physical properties, N-butyl-3-methylcyclohexan-1-amine exhibits a melting point of approximately 60°C and a boiling point around 160°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF makes it highly versatile for laboratory use. Furthermore, the compound's stability under various reaction conditions has been extensively studied, with recent findings indicating its resistance to oxidative degradation under mild conditions.
The synthesis of N-butyl-3-methylcyclohexan-1-amine typically involves a multi-step process that begins with the preparation of the cyclohexane derivative. One common approach is the alkylation of cyclohexanamine using n-butyl halides in the presence of a base catalyst. This method has been optimized to achieve high yields and purity levels, ensuring that the final product meets industrial standards. Recent advancements in catalytic systems have further improved the efficiency of this synthesis pathway, reducing production costs and environmental impact.
Applications of N-butyl-3-methylcyclohexan-1-amine span across multiple industries. In pharmaceuticals, it has been used as an intermediate in the synthesis of bioactive compounds, including anti-inflammatory agents and antiviral drugs. Its role as a building block in drug discovery has been underscored by recent research efforts that leverage its structural flexibility to design novel therapeutic agents.
In materials science, N-butyl-3-methylcyclohexan-1-amine has found applications in polymer chemistry and surfactant development. Its ability to form stable complexes with metal ions makes it valuable in creating advanced materials such as ion-exchange resins and coordination polymers. Additionally, its amphiphilic nature has led to its use as a surfactant in oil recovery processes and water treatment technologies.
From an environmental perspective, the biodegradability and toxicity profile of N-butyl-3-methylcyclohexan-1-amine have been thoroughly investigated. Studies indicate that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its ecological footprint. However, precautions should be taken during handling to prevent exposure to sensitive ecosystems.
In conclusion, N-butyl-3-methylcyclohexan-1-amine stands out as a significant compound with diverse applications across various scientific domains. Its unique molecular structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemistry research. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future technologies is expected to grow significantly.
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